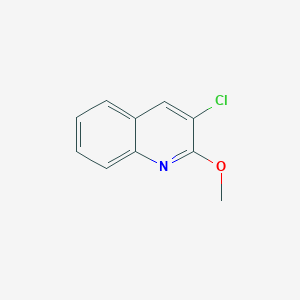

Quinoline, 3-chloro-2-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline, 3-chloro-2-methoxy- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-chloro-2-methoxyquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis

For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient, cost-effective, and environmentally friendly. Microwave irradiation and ultrasound-promoted synthesis are also utilized to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 3-chloro-2-methoxy- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid or reduction to form quinoline-3-methanol.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

Oxidation Products: Quinoline-3-carboxylic acid.

Reduction Products: Quinoline-3-methanol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

Quinoline derivatives are extensively studied for their potential as antimicrobial and anticancer agents. Quinoline, 3-chloro-2-methoxy- serves as a scaffold in drug design due to its ability to interact with various biological targets. Research indicates that it exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against organisms like Aspergillus niger .

Antitubercular Activity

This compound is also associated with the synthesis of antitubercular agents. For instance, it acts as an important intermediate in the synthesis of TMC-207, a novel drug targeting Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies show that modifications on the quinoline ring can enhance its efficacy against tuberculosis.

Other Biological Activities

Beyond antimicrobial properties, quinolines have been reported to possess various pharmacological activities including:

- Antimalarial : Effective against malaria-causing parasites.

- Anti-inflammatory : Reduces inflammation in various conditions.

- Antiviral : Exhibits activity against several viruses including HIV.

- Antioxidant : Protects cells from oxidative stress .

Agricultural Applications

Quinoline, 3-chloro-2-methoxy- is also explored for its potential use in agriculture. Its derivatives can function as pesticides or herbicides due to their biological activity against plant pathogens and pests. The unique structural features contribute to their effectiveness in controlling agricultural diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of quinoline derivatives on pancreatic cancer cell lines. Quinoline, 3-chloro-2-methoxy- demonstrated notable cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antitubercular Efficacy

Research focused on the synthesis of quinoline-based antituberculotics highlighted the role of Quinoline, 3-chloro-2-methoxy- as an essential precursor in developing effective treatments for tuberculosis .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinoline | Basic structure | Found in many natural products |

| 2-Chloroquinoline | Chlorine at position 2 | Exhibits different reactivity patterns |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its chelating properties |

| Quinoline, 3-chloro-2-methoxy- | Chlorine at position 3 & Methoxy at position 2 | Enhanced biological activities compared to others |

Wirkmechanismus

The mechanism of action of quinoline, 3-chloro-2-methoxy- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as cholinesterase and succinate dehydrogenase, disrupting cellular processes . They can also bind to nucleoproteins, affecting DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Quinoline, 3-chloro-2-methoxy- can be compared with other quinoline derivatives such as:

2-chloroquinoline: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.

3-methoxyquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.

4-chloroquinoline: The position of the chlorine atom can significantly alter its chemical behavior and biological effects.

Biologische Aktivität

Quinoline derivatives are well-known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. Among these, Quinoline, 3-chloro-2-methoxy- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to outline its efficacy and mechanisms of action.

Chemical Structure and Synthesis

Quinoline, 3-chloro-2-methoxy- is a substituted quinoline that incorporates a chloro and a methoxy group at specific positions on the quinoline ring. Its synthesis typically involves methods such as the Vilsmeier-Haack reaction and nucleophilic substitutions, which allow for the introduction of various functional groups to enhance biological activity .

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including 3-chloro-2-methoxy-. Notably, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Research indicates that derivatives of quinoline can exhibit potent cytotoxic effects against colorectal cancer cell lines such as HCT116 and Caco-2. In one study, a related compound demonstrated an IC50 value of 0.35 μM against HCT116 cells, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanisms underlying the anticancer effects include:

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. For example:

- In vitro Studies : Compounds similar to Quinoline, 3-chloro-2-methoxy- have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial activity is often measured by determining the inhibition zones in agar diffusion tests .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| Quinoline Derivative A | 12.00 ± 0.00 | E. coli |

| Quinoline Derivative B | 11.00 ± 0.03 | S. aureus |

| Quinoline, 3-chloro-2-methoxy- | TBD | TBD |

Antifungal Activity

Similar to its antibacterial properties, quinoline derivatives exhibit antifungal activity. Compounds have been tested against fungi such as Candida albicans, with varying degrees of success depending on their structural modifications .

Case Studies and Research Findings

- Case Study on Cytotoxicity : A detailed study involving quinoline derivatives highlighted their potential as anticancer agents through in vitro assays that confirmed significant cytotoxic effects on multiple cancer cell lines. The study provided insights into their mechanism involving reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

- Antimicrobial Evaluation : Another research effort focused on synthesizing various quinoline derivatives and evaluating their antimicrobial properties against a spectrum of pathogens. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like amoxicillin .

Eigenschaften

IUPAC Name |

3-chloro-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHYJGSUSUAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.